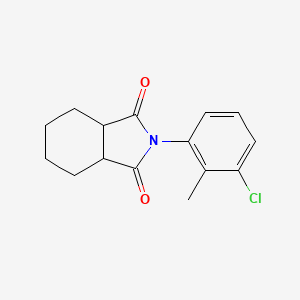
N-(2-cyclopropylphenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropylphenyl)-2-methylpropanamide is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylphenyl)-2-methylpropanamide typically involves the following steps:
Amidation: The formation of the amide bond is usually carried out by reacting the cyclopropylphenyl derivative with 2-methylpropanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-(2-cyclopropylphenyl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its unique properties can be exploited in the development of novel materials with specific mechanical or chemical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving cyclopropyl-containing molecules.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the amide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylphenyl)-2-methylpropanamide: Lacks the cyclopropyl group, which may result in different biological activities and properties.
N-(2-cyclopropylphenyl)-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness
N-(2-cyclopropylphenyl)-2-methylpropanamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-cyclopropylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H17NO/c1-9(2)13(15)14-12-6-4-3-5-11(12)10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
HSANOFMIKMQEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)

![2-{4-[(2,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11098425.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11098439.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11098449.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11098457.png)

![(5Z)-4-[5-(5-bromo-2-hydroxyphenyl)-3-phenyl-1H-pyrazol-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazolidin-2-one](/img/structure/B11098465.png)
![2-({4-allyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11098476.png)
![2-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11098482.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B11098498.png)
